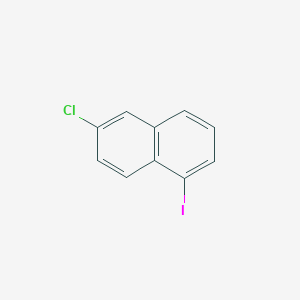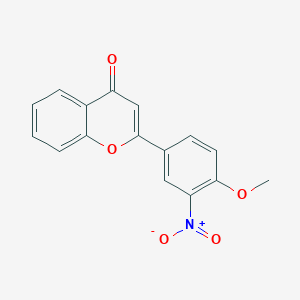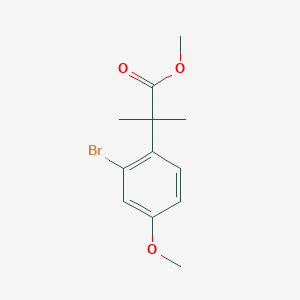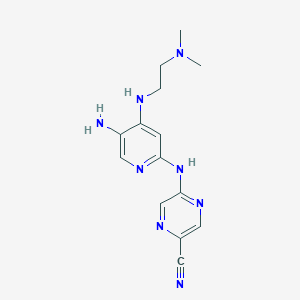
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a quinoline moiety attached to the chromen-4-one structure. It has garnered significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 7-hydroxy-4H-chromen-4-one with quinoline derivatives under specific conditions. The reaction is often catalyzed by acids such as para-toluenesulfonic acid in a solvent mixture of water and ethanol under reflux conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and chromen-4-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted chromen-4-one and quinoline compounds .
Scientific Research Applications
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK1/2). This inhibition leads to the disruption of signaling pathways that are crucial for the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline moiety and exhibit comparable biological activities.
Extended Flavonoids: These compounds have a similar chromen-4-one structure and are known for their diverse pharmacological properties.
Uniqueness
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one is unique due to the combination of the quinoline and chromen-4-one moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
97850-39-0 |
|---|---|
Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
7-hydroxy-3-quinolin-7-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO3/c20-13-5-6-14-17(9-13)22-10-15(18(14)21)12-4-3-11-2-1-7-19-16(11)8-12/h1-10,20H |
InChI Key |
GSMZOGDZTGVSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)










![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)
